Carbon-13 is a stable isotope of carbon, meaning it does not undergo radioactive decay. There are several reasons why researchers might use 1-Phenylethanol-1,2-13C2 in scientific investigations:
1-Phenylethanol is a naturally occurring compound found in many plants and fruits. By tracing the fate of ¹³C-labeled 1-phenylethanol in an organism, researchers can investigate its metabolism and biochemical pathways [].
¹³C NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. The presence of ¹³C isotopes in 1-Phenylethanol-1,2-13C2 can simplify the NMR spectrum, making it easier to identify and characterize the molecule [].
In mass spectrometry experiments, an internal standard is a compound added to a sample in a known amount. The measured mass of the internal standard is used to calibrate the mass spectrometer and ensure the accuracy of the measurements for other components in the sample. 1-Phenylethanol-1,2-13C2 can be used as an internal standard for mass spectrometry experiments involving 1-phenylethanol [].
1-Phenylethanol-1,2-13C2 is an isotopically labeled compound, specifically a derivative of 1-phenylethanol where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound has the molecular formula and a molecular weight of approximately 124.15 g/mol. It is primarily utilized in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling capabilities, making it valuable for applications in nuclear magnetic resonance spectroscopy and metabolic tracing studies .
1-Phenylethanol-1,2-13C2 itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule in scientific research. When introduced into a biological system, it follows the same metabolic pathways as the unlabeled 1-phenylethanol. By tracking the ¹³C enrichment using NMR, researchers can gain insights into various cellular processes, including:
The biological activity of 1-phenylethanol-1,2-13C2 is closely related to its non-isotopically labeled counterpart, 1-phenylethanol. The latter is known for its involvement in the formation of aroma compounds in plants and has been studied for its potential antimicrobial properties. As an isotopically labeled compound, 1-phenylethanol-1,2-13C2 is primarily used in proteomics research to trace metabolic pathways and understand biochemical processes in living organisms .
The pharmacokinetic properties of 1-phenylethanol-1,2-13C2 include:
The synthesis of 1-phenylethanol-1,2-13C2 typically involves methods that incorporate carbon-13 isotopes into the phenylethanol structure. One common approach includes:
Research involving interaction studies of 1-phenylethanol-1,2-13C2 focuses on its behavior in various biochemical environments. It can be used to trace interactions between different metabolites and enzymes within biological systems. The stable isotope labeling allows researchers to monitor the fate of this compound during metabolic transformations and understand its role within complex biological networks .
Several compounds are structurally or functionally similar to 1-phenylethanol-1,2-13C2. Here are some notable examples:
Compound Name | Description | Unique Features |
---|---|---|
1-Phenylethanol | Non-isotopically labeled version of the compound. | Commonly used as a solvent and fragrance component. |
2-Phenylethanol | Isomer with hydroxyl group on the second carbon. | Known for its floral scent; used in perfumery. |
1-Phenylethanol-1-13C | Labeled only at the first carbon atom. | Useful for specific NMR studies focusing on one site. |
1-Phenylethanol-2-13C | Labeled only at the second carbon atom. | Provides insights into reactions involving this position. |
Irritant